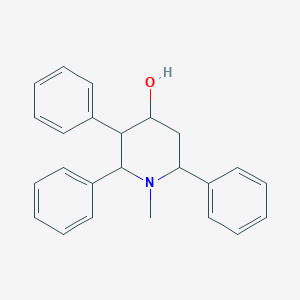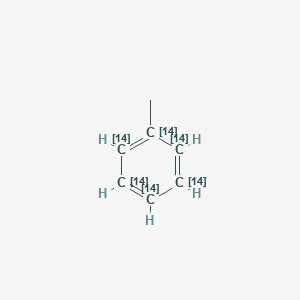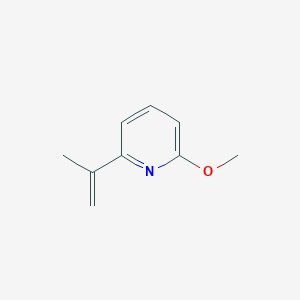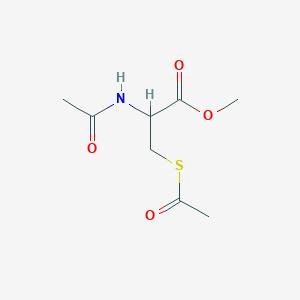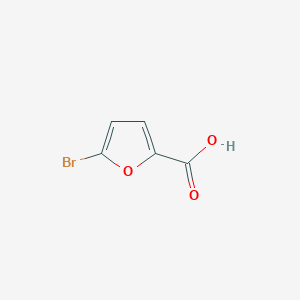
Acide 5-bromofuran-2-carboxylique
Vue d'ensemble
Description
5-Bromofuran-2-carboxylic acid (5-BFCA) is an organic compound that is of interest to many scientists due to its wide range of applications. 5-BFCA is a five-membered heterocyclic compound that is composed of a bromine atom, a furan ring, and two carboxylic acid groups. 5-BFCA is a versatile compound that is used in a variety of scientific research applications, including drug development, biochemical studies, and enzymatic reactions. The purpose of
Applications De Recherche Scientifique
Synthèse de la N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide
L'acide 5-bromofuran-2-carboxylique est utilisé dans la synthèse de la N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide. Ce composé a été obtenu à partir de la réaction catalysée par l'anhydride 2-méthyl-6-nitrobenzoïque (MNBA)/4-diméthylaminopyridine (DMAP) de l'this compound et de l'isoniazide .
Inhibiteur potentiel de la COX-2
Le criblage de l'amarrage moléculaire de la N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide sur la protéine cyclooxygénase-2 (COX-2) a indiqué que ce composé possède une bonne affinité de liaison, suggérant qu'il peut être optimisé et étudié plus avant comme inhibiteur potentiel de la COX-2 .
Produits chimiques de la plateforme furane
L'this compound est un type de produit chimique de la plateforme furane (FPC). Les FPC sont directement disponibles à partir de la biomasse et peuvent être synthétisés économiquement à partir de la biomasse. Ils ont un large éventail d'applications dans l'industrie chimique .
Synthèse d'esters d'acide [2,2′]bifuranyl‐5,5’‐dicarboxylique
L'this compound est utilisé dans la synthèse d'esters d'acide [2,2′]bifuranyl‐5,5’‐dicarboxylique. Cette synthèse est réalisée par une réaction de couplage de réduction de l'ester d'this compound .
Bloc de construction pour la synthèse de cyclobutènediones furanyles
L'this compound est utilisé comme bloc de construction pour la synthèse de cyclobutènediones furanyles, qui sont de puissants antagonistes des récepteurs couplés aux protéines G
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5-Bromofuran-2-carboxylic acid is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.
Mode of Action
5-Bromofuran-2-carboxylic acid interacts with its target, COX-2, through a process known as molecular docking . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 by 5-Bromofuran-2-carboxylic acid affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX-2, 5-Bromofuran-2-carboxylic acid reduces the production of these signaling molecules, potentially alleviating symptoms of inflammation and pain .
Result of Action
The molecular and cellular effects of 5-Bromofuran-2-carboxylic acid’s action primarily involve the reduction of prostaglandin production . This can lead to a decrease in inflammation and pain signaling, potentially providing relief from symptoms associated with these physiological processes .
Action Environment
The action, efficacy, and stability of 5-Bromofuran-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s synthesis involves environmentally friendly and cost-effective protocols, starting with α-bromination of readily accessible furan-2-carboxylates . Furthermore, the presence of alcohols is necessary for the palladium-catalyzed reductive homocoupling reactions that lead to the formation of the compound . These factors can affect the compound’s availability and efficacy.
Propriétés
IUPAC Name |
5-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTQHZDUDUCGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207218 | |
| Record name | 5-Bromo-2-furanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream flakes; [Acros Organics MSDS] | |
| Record name | 5-Bromo-2-furancarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
585-70-6 | |
| Record name | 5-Bromo-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-furanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 585-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-furanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-furanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of compounds derived from 5-Bromofuran-2-carboxylic acid influence their activity as potential enzyme inhibitors?
A: Research suggests that the structure of compounds derived from 5-Bromofuran-2-carboxylic acid significantly impacts their ability to inhibit enzymes like methionine aminopeptidase (MetAP1) []. Specifically, studies comparing furoic acid analogs to thiophene analogs found that the furoic acid derivatives demonstrated selectivity for the Mn(II) form of MetAP1 []. This suggests that the presence of the furan ring, as opposed to a thiophene ring, contributes to both the potency and selectivity of these compounds. Molecular modeling studies further support this, providing insights into the structural elements responsible for these interactions [].
Q2: Can 5-Bromofuran-2-carboxylic acid be used as a building block for synthesizing other potentially bioactive compounds?
A: Yes, 5-Bromofuran-2-carboxylic acid serves as a versatile building block in organic synthesis. For example, it can be reacted with isoniazid to yield N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide []. This reaction utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature []. This highlights the potential of 5-Bromofuran-2-carboxylic acid to generate new compounds with potential biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)



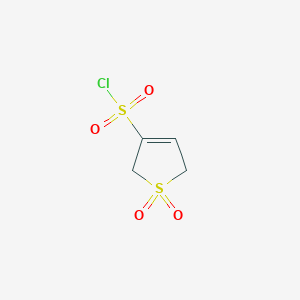
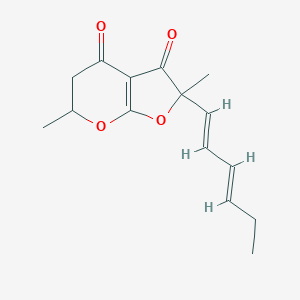
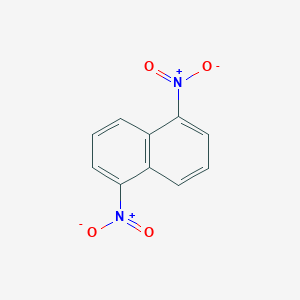
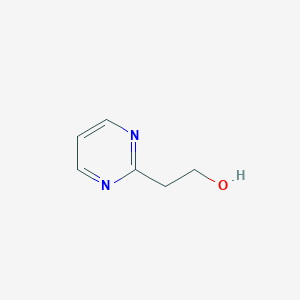

![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
